2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is a compound classified as a piperazine derivative. It features both piperazine and piperidine rings, which are nitrogen-containing heterocycles. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its systematic name reflects its structural complexity, highlighting the presence of multiple nitrogen atoms and functional groups that contribute to its biological activity .
The synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid typically involves the reaction between 1-methylpiperidine and piperazine in the presence of acetic acid. The reaction conditions generally require heating to facilitate the formation of the desired product.
The process can be summarized as follows:
In industrial settings, more efficient methods such as continuous flow reactors may be employed, optimizing reaction conditions to maximize yield and minimize by-products. Purification steps like crystallization or chromatography are often necessary to achieve high purity levels of the final product.
The molecular formula for 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is , with a molecular weight of 241.33 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.33 g/mol |
IUPAC Name | 2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]acetic acid |
InChI | InChI=1S/C12H23N3O2/c1-13... |
InChI Key | ODWVJYOJTZOWLY-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(CC1)N2CCN(CC2)CC(=O)O |
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include:
The mechanism of action for 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, likely including neurotransmitter receptors or enzymes. This interaction modulates their activity, leading to various physiological effects. The precise pathways may vary based on specific applications and biological contexts.
The compound presents several key physical properties:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in various environments and its potential applications in scientific research .
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid has several significant applications in scientific research:
This compound's diverse applications underscore its importance in both research and industrial contexts, making it a valuable subject for further study.